molecular formula C14H14N2O4S B10976943 Methyl 3-{[(4-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(4-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10976943
M. Wt: 306.34 g/mol
InChI Key: USCYISVHGLJBMO-UHFFFAOYSA-N
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Description

METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of thiophene derivatives with aniline derivatives under specific conditions. One common method involves the use of methyl 3-amino-2-thiophenecarboxylate as a starting material, which reacts with 4-methoxyaniline in the presence of a coupling agent such as carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-aminosulfonylthiophene-2-carboxylate
  • Methyl 3-({[(4-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Uniqueness

METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 3-[(4-methoxyphenyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-10-5-3-9(4-6-10)15-14(18)16-11-7-8-21-12(11)13(17)20-2/h3-8H,1-2H3,(H2,15,16,18)

InChI Key

USCYISVHGLJBMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC

solubility

40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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